5-Bromo-3-(tert-butoxycarbonyl)picolinic acid
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Overview
Description
5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C12H14BrNO4 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxyl group is protected by a tert-butoxycarbonyl (Boc) group
Mechanism of Action
Target of Action
The primary target of 5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its anti-infective and immunomodulatory properties .
Biochemical Pathways
It’s known that the compound plays a key role inzinc transport , which is essential for the proper functioning of numerous enzymes and transcription factors.
Pharmacokinetics
It’s known that the compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-infective and immunomodulatory properties . By inhibiting the function of ZFPs, the compound can disrupt viral replication and packaging, making it potentially useful in the treatment of viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(tert-butoxycarbonyl)picolinic acid typically involves the bromination of 3-(tert-butoxycarbonyl)picolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(tert-butoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted picolinic acid derivatives.
Deprotection Reactions: The major product is 5-bromo-3-picolinic acid.
Coupling Reactions: Products include biaryl compounds or other complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
5-Bromo-3-(tert-butoxycarbonyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for designing molecules with biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxycarbonyl)picolinic acid: Lacks the bromine atom at the 5-position.
5-Bromopicolinic acid: Lacks the Boc-protected carboxyl group.
5-Chloro-3-(tert-butoxycarbonyl)picolinic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is unique due to the combination of the bromine atom and the Boc-protected carboxyl group. This combination provides distinct chemical reactivity and potential for selective interactions with biological targets, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(16)7-4-6(12)5-13-8(7)9(14)15/h4-5H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRTXWLPAKAFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138510-36-6 |
Source
|
Record name | 5-bromo-3-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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